molecular formula C19H11ClFN5O3 B5243895 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE

Cat. No.: B5243895
M. Wt: 411.8 g/mol
InChI Key: GVOZVGNRSBXGCI-UHFFFAOYSA-N
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Description

6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple functional groups, makes it a subject of interest for researchers in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

    Formation of the Pyranopyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and β-ketoesters.

    Functional Group Introduction: Subsequent steps involve the introduction of amino, chloro, fluoro, and nitro groups through various substitution reactions. Reagents such as aniline derivatives, chlorinating agents, and nitrating agents are used.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound serves as a building block for synthesizing more complex molecules in organic chemistry.

    Material Science: Its properties may be explored for applications in developing new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
  • 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H-PYRANO[2,3-C]PYRAZOLE

Uniqueness

The presence of the amino group in 6-AMINO-4-(2-CHLORO-6-FLUOROPHENYL)-3-(3-NITROPHENYL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE distinguishes it from similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique and potentially more effective in certain applications.

Properties

IUPAC Name

6-amino-4-(2-chloro-6-fluorophenyl)-3-(3-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN5O3/c20-12-5-2-6-13(21)15(12)14-11(8-22)18(23)29-19-16(14)17(24-25-19)9-3-1-4-10(7-9)26(27)28/h1-7,14H,23H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOZVGNRSBXGCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C3C(C(=C(OC3=NN2)N)C#N)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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